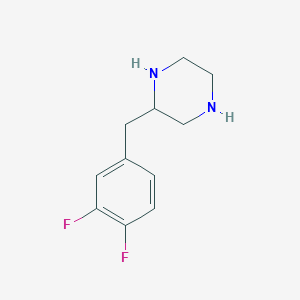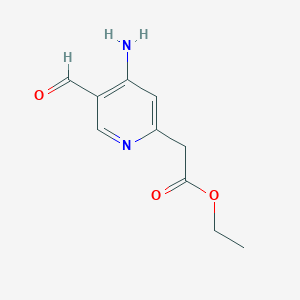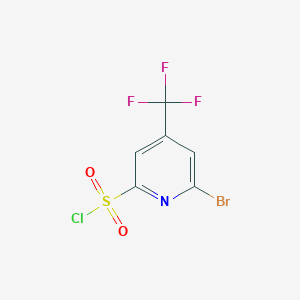
6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, trifluoromethyl, and sulfonyl chloride groups makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)pyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position of the pyridine ring.
Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, often under inert atmosphere conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from the coupling reactions with boronic acids or esters.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride depends on the specific reaction or application. Generally, the compound acts as an electrophile due to the presence of the sulfonyl chloride group, which can react with nucleophiles to form covalent bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonyl chloride group.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but lacks the bromine atom.
6-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
6-Bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of bromine, trifluoromethyl, and sulfonyl chloride groups in a single molecule. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C6H2BrClF3NO2S |
|---|---|
Molecular Weight |
324.50 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF3NO2S/c7-4-1-3(6(9,10)11)2-5(12-4)15(8,13)14/h1-2H |
InChI Key |
VHLPBXGZMGYLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



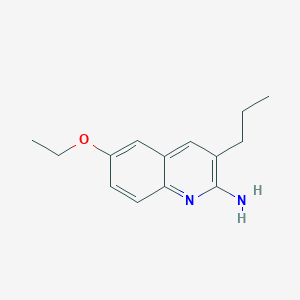
![(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B14857644.png)

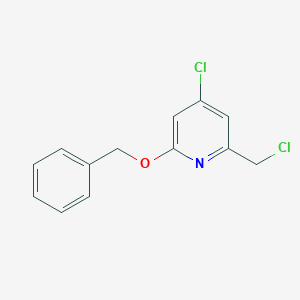
![[(1R,2S,4R,5R,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14857652.png)

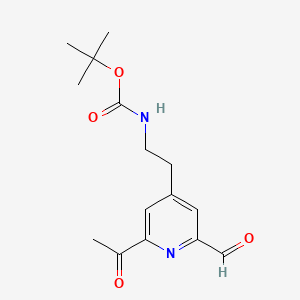
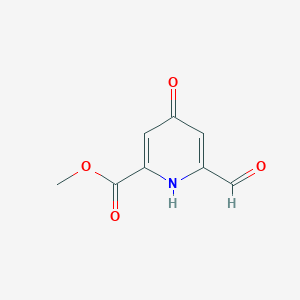
![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)

